molecular formula C18H13BrO4 B2784894 (Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879807-57-5

(Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2784894
CAS No.: 879807-57-5
M. Wt: 373.202
InChI Key: FGDNYRIMCKCHHI-IUXPMGMMSA-N
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Description

(Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H13BrO4 and its molecular weight is 373.202. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-11(20)10-22-14-5-6-15-16(9-14)23-17(18(15)21)8-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNYRIMCKCHHI-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H16BrO3C_{18}H_{16}BrO_3, featuring a benzofuran core with various substituents that may influence its biological interactions. The presence of the bromobenzylidene and oxopropoxy groups suggests potential for diverse pharmacological effects.

Structural Features

FeatureDescription
Core StructureBenzofuran moiety
Substituents3-Bromobenzylidene, 2-Oxopropoxy
Molecular Weight364.23 g/mol
SolubilitySoluble in organic solvents

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with similar structural features have demonstrated effectiveness against breast and colon cancer cells through mechanisms that involve the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . In vitro assays have indicated that it may reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This activity could be attributed to its ability to inhibit specific signaling pathways involved in inflammation.

Antioxidant Activity

Furthermore, this compound has been reported to exhibit antioxidant properties . Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. The compound's structural components may contribute to its ability to scavenge free radicals effectively.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies suggest strong binding affinities with enzymes involved in cancer progression, indicating potential therapeutic applications.

In Vitro Assays

In vitro studies have demonstrated that the compound inhibits the growth of cancer cells at micromolar concentrations. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, highlighting its potency as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to assess relative biological activities:

Compound NameNotable Biological Activity
(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-oneAnticancer and anti-inflammatory effects
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-oneExhibits antioxidant activity
Benzofuran derivativesKnown for diverse pharmacological effects

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